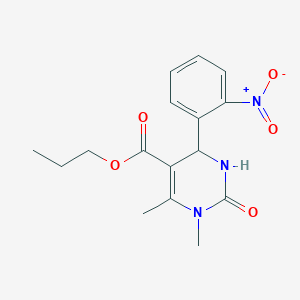
Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,6-Dimetil-4-(2-nitrofenil)-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo es un compuesto orgánico complejo con una fórmula molecular de C16H19N3O5. Este compuesto pertenece a la clase de las tetrahidropirimidinas, que son conocidas por sus diversas actividades biológicas y aplicaciones en química medicinal .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 1,6-Dimetil-4-(2-nitrofenil)-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo típicamente involucra reacciones orgánicas de múltiples pasos. Un método común involucra la condensación de aldehídos apropiados, β-cetoésteres y urea o tiourea en condiciones ácidas o básicas. La reacción se lleva a cabo a menudo en solventes como etanol o metanol a temperaturas elevadas para facilitar la formación del anillo de tetrahidropirimidina .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas de síntesis similares, pero a una escala mayor. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. Los catalizadores y los sistemas automatizados se emplean a menudo para garantizar la consistencia y la eficiencia en la producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,6-Dimetil-4-(2-nitrofenil)-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Se utiliza comúnmente para convertir grupos nitro en aminas.
Sustitución: Implica reemplazar un grupo funcional por otro, a menudo usando reactivos nucleofílicos o electrofílicos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio (KMnO4), peróxido de hidrógeno (H2O2).
Agentes Reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de Sustitución: Halogenos, agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la reducción del grupo nitro puede producir derivados de amina, mientras que la oxidación puede producir varias formas oxidadas del compuesto .
Aplicaciones Científicas De Investigación
El 1,6-Dimetil-4-(2-nitrofenil)-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 1,6-Dimetil-4-(2-nitrofenil)-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir o activar enzimas, receptores u otras proteínas, lo que lleva a los efectos biológicos observados. Los estudios detallados sobre sus interacciones moleculares y vías son esenciales para comprender completamente su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos Similares
- (4R)-1,6-Dimetil-4-(2-nitrofenil)-2-sulfanylideno-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo
- 1,4-Dihidro-2,6-dimetil-3,5-piridindicarboxilato de dietilo
Unicidad
El 1,6-Dimetil-4-(2-nitrofenil)-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo es único debido a sus características estructurales específicas, como la presencia de un grupo nitrofenilo y un anillo de tetrahidropirimidina. Estos elementos estructurales contribuyen a sus propiedades químicas y biológicas distintivas, diferenciándolo de compuestos similares .
Propiedades
Fórmula molecular |
C16H19N3O5 |
|---|---|
Peso molecular |
333.34 g/mol |
Nombre IUPAC |
propyl 3,4-dimethyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O5/c1-4-9-24-15(20)13-10(2)18(3)16(21)17-14(13)11-7-5-6-8-12(11)19(22)23/h5-8,14H,4,9H2,1-3H3,(H,17,21) |
Clave InChI |
RBZNBCZYANULHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-ethoxy-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11690200.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11690206.png)
![(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690209.png)
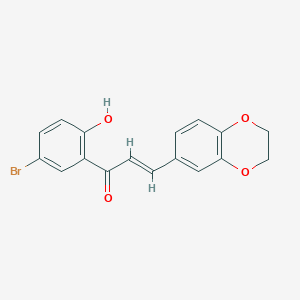
![(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11690213.png)
![(2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11690217.png)
![N-[2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl]benzamide](/img/structure/B11690240.png)
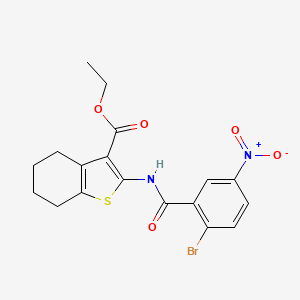
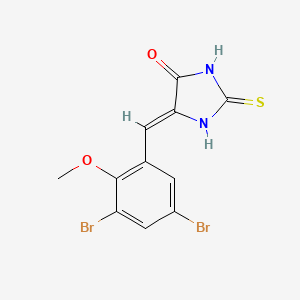
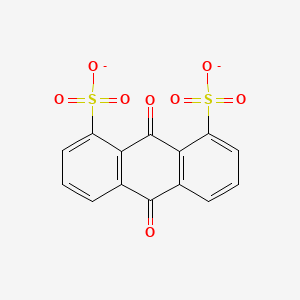
![N'-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B11690259.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11690262.png)
![6-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11690269.png)
